molecular formula C23H23N3O4S2 B2962536 N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-62-2

N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2962536
CAS No.: 851782-62-2
M. Wt: 469.57
InChI Key: SEYLJIWMXYKRCE-UHFFFAOYSA-N
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Description

N-(3-(5-Phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived compound featuring a 4,5-dihydropyrazole core substituted with a phenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2. This structure combines sulfonamide and pyrazole pharmacophores, which are associated with diverse biological activities, including antiviral and anti-inflammatory effects .

These properties suggest moderate polarity and solubility, influenced by the sulfonamide and aryl substituents.

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-17-11-13-21(14-12-17)32(29,30)26-23(18-7-4-3-5-8-18)16-22(24-26)19-9-6-10-20(15-19)25-31(2,27)28/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYLJIWMXYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition studies. Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an antileishmanial and antimalarial agent. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tosyl group may alter binding dynamics due to steric effects.

Pharmacological Activity Comparison

  • Antiviral Potential: The benzoyl/ethoxyphenyl analogs demonstrated stable binding in molecular dynamics (MD) simulations, with root-mean-square deviation (RMSD) <2.0 Å, indicating robust target engagement . The target compound’s tosyl group could enhance metabolic stability but may reduce affinity for MPXV proteins compared to smaller substituents.
  • Analgesic Activity: Nicotinoyl-substituted derivatives () showed significant COX-2 inhibition (IC₅₀ ~0.8 µM), highlighting how pyrazole sulfonamides can be tailored for anti-inflammatory applications .

Biological Activity

N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound notable for its structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound integrates a pyrazole moiety with a methanesulfonamide group , which enhances its solubility and reactivity. The presence of a tosylated dihydropyrazole and phenyl groups contributes to its diverse biological applications. The following table summarizes the key structural features and their implications for biological activity:

Structural Feature Description Biological Implications
Pyrazole CoreHeterocyclic compound with nitrogen atomsOften associated with anti-inflammatory and antimicrobial properties
Methanesulfonamide GroupEnhances solubility and reactivityMay improve interaction with biological targets
Tosyl GroupSulfonate group that can stabilize intermediatesIncreases potential for diverse chemical reactions

Pharmacological Properties

Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit significant biological activities. Notably, this compound has shown potential in the following areas:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially inhibiting the growth of various bacterial strains.
  • Antifungal Activity : Similar to its antibacterial effects, antifungal activity has been observed, indicating its utility in treating fungal infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that mediate inflammation or infection responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:

  • Antinecroptotic Activity : A related pyrazole compound demonstrated significant antinecroptotic activity with an IC50 value of 0.5 nM, indicating strong potential for therapeutic applications in conditions involving necrosis and inflammation .
  • Inhibition of Inflammatory Cytokines : Another study highlighted that pyrazole derivatives could effectively inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
  • Broad Spectrum Activity : Research on similar compounds has shown broad-spectrum antimicrobial activity against various pathogens, including resistant strains .

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